Enhanced Hydrogen-Bond Donor Capacity vs. Benzamidoxime: Implications for Fragment-Based Drug Design
Piperidine-4-carboxamidoxime possesses three hydrogen-bond donors (HBD) and three hydrogen-bond acceptors (HBA), compared to two HBD and two HBA for the simple aromatic amidoxime, benzamidoxime [1][2]. The extra donor, arising from the secondary amine in the piperidine ring, provides an additional point for target engagement, which can be crucial for improving binding thermodynamics and aqueous solubility in fragment-based screening libraries.
| Evidence Dimension | Hydrogen-Bond Donor and Acceptor Count |
|---|---|
| Target Compound Data | HBD = 3, HBA = 3 |
| Comparator Or Baseline | Benzamidoxime: HBD = 2, HBA = 2 |
| Quantified Difference | +1 HBD, +1 HBA |
| Conditions | Values computed by PubChem 2.2 (release 2021.10.14) |
Why This Matters
A higher hydrogen-bond capacity can directly enhance aqueous solubility and enable more specific, multi-point target binding, which is a critical selection criterion for fragment library procurement.
- [1] PubChem. Compound Summary for CID 87993598, N'-hydroxypiperidine-4-carboximidamide. View Source
- [2] PubChem. Compound Summary for CID 7259353, Benzamidoxime. View Source
